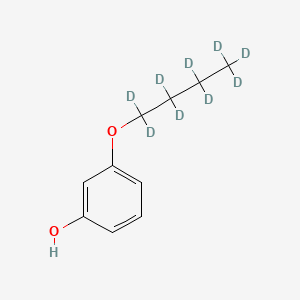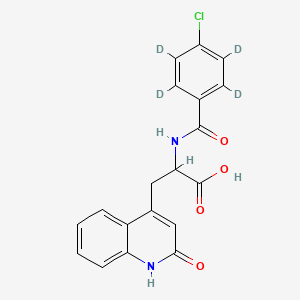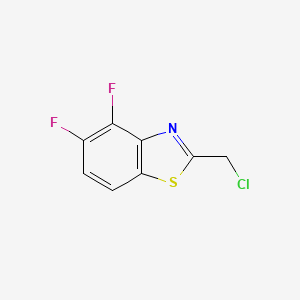
Butyl Resorcinol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl Resorcinol-d9 is a deuterated form of butyl resorcinol, which is a derivative of resorcinol. The molecular formula of this compound is C10H5D9O2, and it has a molecular weight of 175.27 g/mol . This compound is used in various research fields due to its unique properties, including its stability and isotopic labeling, which makes it useful in proteomics and other biochemical research.
Preparation Methods
The preparation of Butyl Resorcinol-d9 involves several synthetic routes. One common method is the reduction of 4-butyrylresorcinol using the Huang Minlon reduction method. This process involves heating an organic solvent, 4-butylresorcinol, and an alkali, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed, distilled, neutralized, and extracted to obtain 4-butylresorcinol . Another method involves using 2,4-dihydroxybenzaldehyde as a starting material, followed by benzylation, Wittig alkenylation, and metal catalytic hydrogenation to produce 4-butyl resorcinol .
Chemical Reactions Analysis
Butyl Resorcinol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and benzyl halides for alkylation . The major products formed from these reactions include 4-butyl resorcinol and its derivatives. The compound’s reactivity is influenced by the presence of hydroxyl groups on the aromatic ring, which can participate in various chemical transformations .
Scientific Research Applications
Butyl Resorcinol-d9 has a wide range of scientific research applications. In chemistry, it is used as a stable isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) studies. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, this compound is investigated for its potential as a skin depigmenting agent due to its ability to inhibit tyrosinase, an enzyme involved in melanin production . Additionally, it is used in the cosmetics industry for its skin-whitening properties .
Mechanism of Action
The mechanism of action of Butyl Resorcinol-d9 involves its interaction with molecular targets such as tyrosinase. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to skin depigmentation . The compound’s deuterated form enhances its stability and allows for detailed mechanistic studies using isotopic labeling techniques .
Comparison with Similar Compounds
Butyl Resorcinol-d9 is similar to other resorcinol derivatives, such as 4-hexylresorcinol and hydroquinone. its deuterated form provides unique advantages in research applications, including improved stability and the ability to trace metabolic pathways using isotopic labeling . Other similar compounds include 1,3-dihydroxybenzene (resorcinol) and 1,4-dihydroxybenzene (hydroquinone), which also exhibit skin-whitening properties but differ in their chemical structures and reactivity .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-AZOWHCDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)




![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)
